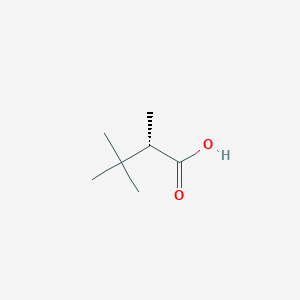
(S)-2,3,3-Trimethylbutanoic acid
Overview
Description
(S)-2,3,3-Trimethylbutanoic acid is a chemical compound that belongs to the class of carboxylic acids. It is also known as beta-methylbutyric acid or HMB. It is a metabolite of the branched-chain amino acid leucine, which is an essential amino acid that cannot be synthesized by the human body. This compound has been the subject of extensive research due to its potential health benefits.
Scientific Research Applications
Alkylation of Isobutene with 2-Butene
- Composite Ionic Liquid Catalysts : A study by Liu et al. (2008) explored using a composite ionic liquid as an acid catalyst for the liquid-phase alkylation of isobutane and 2-butene, producing trimethylpentane as the main product. This research highlighted the significant roles of composite anions in improving alkylate quality (Liu, Hu, Xu, & Su, 2008).
- Ionic Liquids as Catalysts : Another study by Bui et al. (2009) focused on using ionic liquids as catalysts for the alkylation of isobutane with 2-butene, aiming to achieve high content of the desired trimethylpentanes and a high research octane number (RON) (Bui, Korth, Aschauer, & Jess, 2009).
Selective Homologation Routes
- A study conducted by Ahn, Temel, and Iglesia (2009) demonstrated the selective formation of 2,2,3-Trimethylbutane (triptane) from dimethyl ether at low temperatures on acid zeolites, emphasizing the selectivity of methylation at less-substituted carbons (Ahn, Temel, & Iglesia, 2009).
Acid Catalysis
- The study by White, Szanyi, and Henderson (2004) discussed the thermal surface chemistry of trimethyl acetic acid on a TiO2(110) surface, highlighting the deprotonation process and the formation of various products such as isobutene and carbon monoxide (White, Szanyi, & Henderson, 2004).
Catalytic Reactions
- Ren et al. (2012) investigated the alkylation of isobutane and butene using triflic acid/trifluoroethanol, achieving high selectivity of trimethylpentane (TMP) and high RON. The study highlighted the recyclability of the catalytic system (Ren, Zhao, Zhang, Cui, & Huang, 2012).
Environmental Chemistry
- Szmigielski et al. (2010) explored the acid effects in the formation of secondary organic aerosol and 2-methyltetrols from the photooxidation of isoprene in the presence of NOx. This study offers insights into atmospheric chemistry related to 2-methylbutanoic acid derivatives (Szmigielski, Vermeylen, Dommen, Metzger, Maenhaut, Baltensperger, & Claeys, 2010).
properties
IUPAC Name |
(2S)-2,3,3-trimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXYVICWFMUPR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427352 | |
| Record name | (S)-2,3,3-Trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13332-31-5 | |
| Record name | (S)-2,3,3-Trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



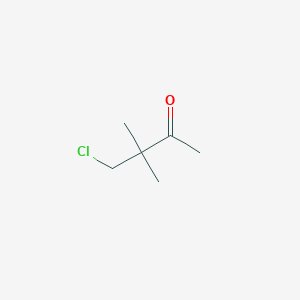
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3377439.png)
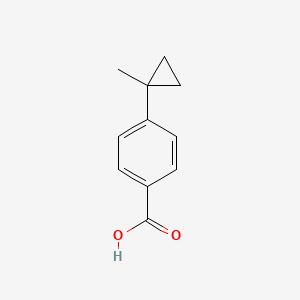
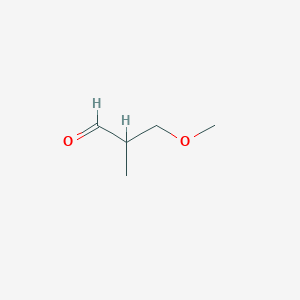
![3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile](/img/structure/B3377466.png)
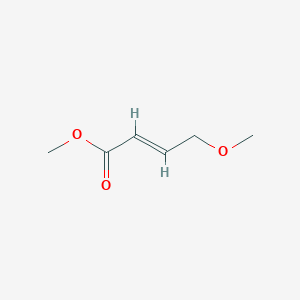
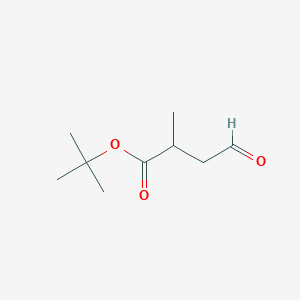
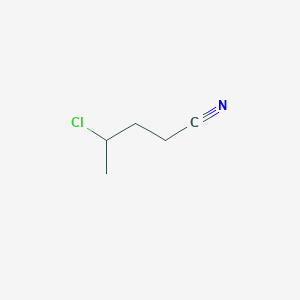


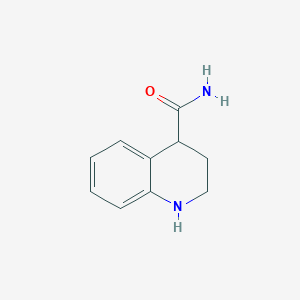

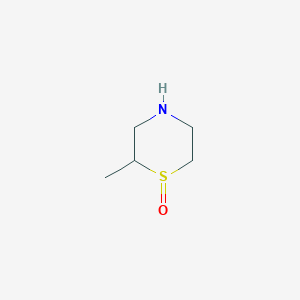
![Sodium 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3377540.png)